molecular formula C16H21N3O B8166163 4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline

4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B8166163
M. Wt: 271.36 g/mol
InChI Key: QPQOIXRUPMRYCJ-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline is a chemical compound that features a cyclohexylmethoxy group and a pyrazolyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

    Formation of the pyrazolyl group: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Attachment of the cyclohexylmethoxy group: This step involves the reaction of cyclohexylmethanol with a suitable leaving group (such as a halide) to form the cyclohexylmethoxy intermediate.

    Coupling with aniline: The final step involves coupling the cyclohexylmethoxy intermediate with an aniline derivative under suitable conditions, often using a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or sulfonated derivatives.

Scientific Research Applications

4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethoxy)-2-(1H-imidazol-1-yl)aniline
  • 4-(Cyclohexylmethoxy)-2-(1H-triazol-1-yl)aniline
  • 4-(Cyclohexylmethoxy)-2-(1H-pyridyl-1-yl)aniline

Uniqueness

4-(Cyclohexylmethoxy)-2-(1H-pyrazol-1-yl)aniline is unique due to the presence of the pyrazolyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-15-8-7-14(11-16(15)19-10-4-9-18-19)20-12-13-5-2-1-3-6-13/h4,7-11,13H,1-3,5-6,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQOIXRUPMRYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=C(C=C2)N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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